An In-depth Technical Guide to the Crystal Structure of 2,7-Dichloroquinoline-3-carboxylic Acid
An In-depth Technical Guide to the Crystal Structure of 2,7-Dichloroquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the anticipated crystal structure of 2,7-dichloroquinoline-3-carboxylic acid, a compound of significant interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases, this guide leverages detailed experimental data from its close structural analog, 2-chloroquinoline-3-carboxylic acid, and established principles of supramolecular chemistry in halogenated quinolines to construct a predictive model of its solid-state architecture. The guide will delve into the expected molecular geometry, crystal packing, and the crucial role of intermolecular interactions, such as hydrogen bonding and halogen bonding, in dictating the supramolecular assembly. Furthermore, it outlines detailed, field-proven methodologies for the synthesis and crystallization of quinoline carboxylic acids, providing a practical framework for researchers aiming to elucidate the structure of this and related compounds.
Introduction: The Significance of Halogenated Quinolines
Quinoline derivatives form the backbone of a vast array of pharmaceuticals and functional materials, renowned for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties.[1][2] The introduction of halogen substituents onto the quinoline scaffold profoundly influences their physicochemical properties, such as lipophilicity, metabolic stability, and importantly, their intermolecular interactions in the solid state. These interactions are fundamental to crystal engineering, polymorphism, and ultimately, drug formulation and bioavailability.
2,7-dichloroquinoline-3-carboxylic acid represents a key heterocyclic building block. The chlorine atoms at the 2 and 7 positions, coupled with the carboxylic acid moiety at the 3 position, create a molecule with multiple potential sites for non-covalent interactions, making its crystal structure a subject of considerable interest for understanding structure-property relationships in this class of compounds.
Predicted Molecular and Crystal Structure
In the absence of a solved crystal structure for 2,7-dichloroquinoline-3-carboxylic acid, we turn to the experimentally determined structure of its close analog, 2-chloroquinoline-3-carboxylic acid , to infer its likely crystallographic properties.[3]
Molecular Geometry
The core of the molecule is a planar quinoline ring system. The carboxylic acid group at the C3 position is expected to be nearly coplanar with the quinoline ring to maximize conjugation. The two chlorine atoms will be situated at the C2 and C7 positions of the quinoline ring.
Crystallographic Parameters (Predicted)
Based on the structure of 2-chloroquinoline-3-carboxylic acid, we can anticipate the following crystallographic parameters for 2,7-dichloroquinoline-3-carboxylic acid. It is important to note that the presence of the second chlorine atom at the 7-position will likely alter the unit cell dimensions and potentially the space group.
| Parameter | Predicted Value (based on 2-chloroquinoline-3-carboxylic acid) |
| Crystal System | Orthorhombic |
| Space Group | P2₁nb |
| a | ~5.8 Å |
| b | ~8.1 Å |
| c | ~18.2 Å |
| Z | 4 |
Data for 2-chloroquinoline-3-carboxylic acid as reported in ResearchGate.[3]
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of 2,7-dichloroquinoline-3-carboxylic acid is expected to be dominated by a network of intermolecular hydrogen and halogen bonds.
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Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that strong O-H···N hydrogen bonds will form between the carboxylic acid proton of one molecule and the nitrogen atom of the quinoline ring of an adjacent molecule.[3] This is a common and robust supramolecular synthon in quinoline carboxylic acids. Additionally, weaker C-H···O interactions, where aromatic C-H groups act as donors to the carboxylate oxygens, are also anticipated to contribute to the overall crystal cohesion.[3]
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Halogen Bonding and π–π Stacking: The chlorine atoms introduce the possibility of halogen bonding. Interactions such as C-Cl···O and C-Cl···π are known to play a significant role in the crystal engineering of halogenated organic molecules.[4][5] Furthermore, π–π stacking interactions between the electron-deficient quinoline rings are expected, contributing to the stabilization of the crystal lattice.[6] The interplay of these interactions will likely result in a dense, layered, two-dimensional network structure.[3]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis and crystallization of quinoline carboxylic acids, based on established literature procedures.
Synthesis of Quinoline-3-Carboxylic Acid Derivatives
A common route to quinoline-3-carboxylic acids involves the Gould-Jacobs reaction or variations thereof. The following is a generalized protocol that can be adapted for the synthesis of 2,7-dichloroquinoline-3-carboxylic acid, likely starting from 3-chloroaniline.
Workflow for the Synthesis of Quinoline-3-Carboxylic Acids
Caption: Predicted key intermolecular interactions in the crystal structure.
Conclusion
While the definitive crystal structure of 2,7-dichloroquinoline-3-carboxylic acid remains to be experimentally determined, this guide provides a robust, data-driven framework for its prediction and elucidation. By drawing on the detailed structural analysis of the closely related 2-chloroquinoline-3-carboxylic acid and the established principles of supramolecular interactions in halogenated systems, we anticipate a structure governed by strong O-H···N hydrogen bonding and supplemented by C-H···O, halogen bonding, and π–π stacking interactions. The provided experimental protocols offer a practical pathway for the synthesis and crystallization of this and similar quinoline derivatives, paving the way for future crystallographic studies that will undoubtedly provide valuable insights for the fields of drug design and materials science.
References
- Exploring weak noncovalent interactions in a few halo-substituted quinolones. (2025). RSC Publishing.
- Crystal Structure of Halogenated N-Methylquinoline-2-Ones: Preparation and Study of Intermolecular Interactions in Crystals. (n.d.). ProQuest.
- Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)
- Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simul
- 3,7-Dichloroquinoline-8-carboxylic acid. (n.d.). PMC - NIH.
- 2-Chloroquinoline-3-carboxylic acid. (2010).
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4,7-dichloroquinoline. (n.d.). Organic Syntheses Procedure. [Link]
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Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.). PubMed. [Link]
Sources
- 1. Exploring weak noncovalent interactions in a few halo-substituted quinolones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03605D [pubs.rsc.org]
- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)quinazoline-4-thione Derivatives | MDPI [mdpi.com]
- 6. 3,7-Dichloroquinoline-8-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
